molecular formula C16H16N2O3 B2669865 1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone CAS No. 477334-08-0

1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone

Cat. No.: B2669865
CAS No.: 477334-08-0
M. Wt: 284.315
InChI Key: CVORBWGRDGYRQD-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound features a propanone backbone substituted with a 4-methylphenyl group and a 3-nitroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 3-nitroaniline.

    Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 3-nitroaniline in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-(4-nitroanilino)-1-propanone: Similar structure but with the nitro group in a different position.

    1-(4-Methylphenyl)-3-(3-aminophenyl)-1-propanone: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a nitro group and a methyl group on the aromatic rings can lead to distinct electronic and steric effects, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(3-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12-5-7-13(8-6-12)16(19)9-10-17-14-3-2-4-15(11-14)18(20)21/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVORBWGRDGYRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-08-0
Record name 1-(4-METHYLPHENYL)-3-(3-NITROANILINO)-1-PROPANONE
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